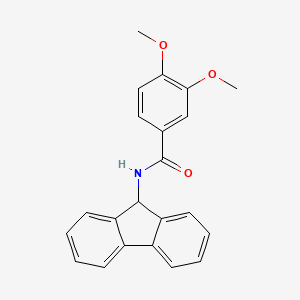

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-25-19-12-11-14(13-20(19)26-2)22(24)23-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-13,21H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPOPAVQRJNFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide typically involves the reaction of 9H-fluoren-9-ylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reactant concentrations, would be crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions: N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted fluorenes.

Scientific Research Applications

Medicinal Chemistry

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide has shown promise in medicinal chemistry, particularly as a scaffold for drug development. Its derivatives have been evaluated for various biological activities:

- Antimicrobial Activity : Recent studies have synthesized related compounds that exhibit antimicrobial properties against multidrug-resistant strains of bacteria and fungi. For instance, derivatives of fluorenyl-hydrazonothiazole have been tested for their effectiveness against Gram-positive bacteria, indicating potential therapeutic applications .

- Cancer Research : Certain derivatives have been investigated for their ability to inhibit specific cancer cell lines. The introduction of substituents on the benzamide moiety can modulate activity, making it a valuable lead compound in anticancer drug discovery.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Novel Compounds : this compound can be used to synthesize a variety of thiazole derivatives through reactions such as the Hantzsch reaction. These thiazole derivatives have shown diverse biological activities, further expanding the utility of the fluorenyl framework .

Material Science

In material science, this compound has potential applications due to its unique photophysical properties:

- Fluorescent Materials : The fluorenyl moiety contributes to strong fluorescence, which can be harnessed in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials.

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound assessed their antimicrobial efficacy against resistant strains. The results indicated that while some compounds had limited activity (minimum inhibitory concentration > 256 μg/mL), others displayed promising results against specific Gram-positive strains . This highlights the need for further optimization to enhance biological activity.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of thiazole derivatives from this compound demonstrated successful yields and purity levels. For example, one derivative was synthesized with a yield of 78% and characterized using techniques such as NMR and FTIR spectroscopy . These findings underscore the compound's versatility as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, influencing cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key structural analogs differ in the substituents on the benzamide core or the amide-attached aromatic system. A comparative analysis is summarized below:

*Molecular formula inferred from structural analogs (e.g., ).

Physicochemical Properties

- Electronic effects : Trimethoxy substitution (as in ) increases electron-donating capacity, which may enhance binding to electron-deficient biological targets compared to dimethoxy analogs.

Biological Activity

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorenyl moiety that enhances its hydrophobic characteristics, potentially influencing its interaction with biological targets. The presence of methoxy groups on the benzamide structure can enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits potential in enhancing antitumor effects when combined with other agents. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways, potentially useful in treating metabolic disorders. |

| Neuroprotective Effects | Investigated for protective effects against neurodegenerative diseases. |

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

- Antitumor Effects : In vitro studies have demonstrated that this compound can enhance the efficacy of established chemotherapeutic agents by inhibiting DNA synthesis pathways in cancer cells .

- Metabolic Regulation : Research indicates that this compound may regulate glucose metabolism by inhibiting key enzymes such as pyruvate kinase, which is crucial in glycolysis .

- Neuroprotective Properties : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative conditions .

Case Studies

- Combination Therapy in Cancer : A study involving non-small cell lung cancer cells showed that combining this compound with conventional chemotherapy resulted in a significant reduction in cell proliferation compared to chemotherapy alone .

- Metabolic Disorders : In animal models of diabetes, administration of this compound improved insulin sensitivity and reduced blood glucose levels, suggesting its utility in managing type 2 diabetes .

Q & A

Basic: What are the optimal synthetic routes for N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide, and how are yields maximized?

Methodological Answer:

The compound is typically synthesized via coupling reactions between fluorenyl derivatives and activated 3,4-dimethoxybenzamide precursors. A common approach involves refluxing intermediates (e.g., fluorenyl-acylated hydrazines) with 3,4-dimethoxybenzoyl chloride in ethanol or THF under inert conditions. For example, similar fluorenyl-acrylamide hybrids were synthesized by reacting coumarin-acetyl hydrazine derivatives with ethyl 2-(arylamido)acrylates at reflux (6–8 hours), yielding ~71% after crystallization . Key steps include:

- Purification: Use ethanol or ether recrystallization to remove unreacted starting materials.

- Yield Optimization: Monitor reaction progress via TLC, and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of fluorenyl precursor to benzamide derivative) to drive reactions to completion .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C-NMR: Assign peaks to confirm the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm). For example, in related compounds, the 3,4-dimethoxybenzamide moiety shows distinct doublets (δ 7.08–7.65 ppm) coupled with methoxy singlet integration .

- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography: Resolve ambiguous stereochemistry via single-crystal diffraction. SHELXL refinement (e.g., R-factor < 0.1) is recommended for high-resolution data .

Advanced: How can researchers resolve contradictions in crystallographic data for fluorenyl-benzamide derivatives?

Methodological Answer:

Discrepancies in unit cell parameters or bond lengths may arise from:

- Disordered Solvent Molecules: Use SQUEEZE (in PLATON) to model electron density for disordered solvent .

- Twinned Crystals: Apply twin-law refinement in SHELXL (e.g., BASF parameter) to correct for overlapping reflections .

- Validation Tools: Cross-check with CIF validation reports (e.g., using checkCIF) to identify outliers in bond angles or torsion .

Advanced: What is the mechanistic role of the fluorenyl group in modulating biological activity?

Methodological Answer:

The fluorenyl moiety enhances lipophilicity, improving membrane permeability in cell-based assays. For example, in coumarin-fluorenyl hybrids, the planar aromatic system facilitates π-π stacking with enzyme active sites, as observed in antiproliferative studies against A431 human epithelial cells . To validate:

- SAR Studies: Synthesize analogs with substituents (e.g., methyl, nitro) on the fluorenyl ring and compare IC₅₀ values.

- Molecular Docking: Use software like AutoDock to simulate interactions with target proteins (e.g., acetylcholinesterase for related benzamides) .

Advanced: How to design stability-indicating HPLC methods for quantifying degradation products?

Methodological Answer:

- Column Selection: Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 55:45 v/v) for optimal resolution .

- Forced Degradation: Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1N HCl/NaOH) to simulate degradation.

- Validation Parameters: Assess linearity (R² > 0.999), LOD/LOQ (<1 µg/mL), and recovery (98–102%) per ICH guidelines .

Advanced: What strategies improve regioselectivity in derivatizing the fluorenyl-benzamide scaffold?

Methodological Answer:

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) to shield hydroxyl groups during coupling reactions. For example, TBS-protected intermediates achieved 71% yield in resveratrol analog synthesis .

- Catalytic Systems: Employ Pd(PPh₃)₄ or CuI for Sonogashira couplings at the fluorenyl C9 position.

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 8 hours to 30 minutes) and improve regioselectivity in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.